3-Bromo-4-(chlorosulfonyl)benzoic acid
Overview
Description
3-Bromo-4-(chlorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H4BrClO4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C7H4BrClO4S/c8-5-3-4 (7 (10)11)1-2-6 (5)14 (9,12)13/h1-3H, (H,10,11)
. The molecular weight of the compound is 299.53 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 210-215°C . The compound is a powder at room temperature .
Scientific Research Applications
Molecular Structure and Reactivity Analysis
- Vibrational Analysis and Chemical Reactivity : A study focused on the structure and molecular parameters of a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, provides insights into the reactivity of such compounds. Various descriptors like ionization energy, hardness, electrophilicity, and energy were determined, offering a predictive framework for the reactivity of compounds like 3-Bromo-4-(chlorosulfonyl)benzoic acid. Solvation effects on these parameters were also studied, indicating alterations in reactivity descriptors (Yadav et al., 2022).
Synthesis and Industrial Applications
- Novel Industrial Process for Key Intermediates : In the synthesis of SGLT2 inhibitors for diabetes therapy, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, serves as a key intermediate. An effective and scalable process involving steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization has been developed, highlighting the practicality and efficiency of synthesizing such compounds for pharmaceutical applications (Zhang et al., 2022).
Crystallography and Structural Studies
- Crystal Structure Comparisons : A comparative study of crystal structures of related bromo-hydroxy-benzoic acid derivatives, specifically methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, revealed two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions. Such studies are crucial in understanding the physical and chemical properties of compounds like this compound (Suchetan et al., 2016).
Halogen Bonding in Molecular Assembly
- Halogen Bonding and Packing Preferences : An investigation into halogen bonding in isomeric compounds, including bromo-substituted benzoic acids, provides insights into how halogen bonds influence the packing in solid solutions. This information is relevant for understanding the structural behavior of halogenated benzoic acids, including this compound (Pramanik et al., 2017).
Safety and Hazards
The safety information for 3-Bromo-4-(chlorosulfonyl)benzoic acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The hazard statements include H314, which refers to causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Mechanism of Action
Pharmacokinetics
- Information on absorption is not available. The volume of distribution (Vd) remains unspecified. 3-Bromo-4-(chlorosulfonyl)benzoic acid may undergo hepatic metabolism, possibly conjugation with glycine to form hippuric acid. As the sodium salt (sodium benzoate), it can bind amino acids, leading to their excretion and decreased ammonia levels .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-(chlorosulfonyl)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of novel compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of anthranilic acid class of peroxisome proliferator-activated receptor delta partial agonists . The interactions of this compound with these biomolecules are crucial for its function in biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses and functions, making it a valuable tool in cellular biology research .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and subsequent cellular responses. The detailed understanding of these molecular mechanisms is essential for utilizing this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where certain dosages lead to significant biological responses. At high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism. Understanding these metabolic pathways is essential for leveraging this compound in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Detailed studies on transport and distribution are crucial for optimizing the use of this compound in research .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in research .
Properties
IUPAC Name |
3-bromo-4-chlorosulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWHRNMCQJYAAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712426 | |
Record name | 3-Bromo-4-(chlorosulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503446-59-1 | |
Record name | 3-Bromo-4-(chlorosulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-(chlorosulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.